tert-Butyl (3-cyanopropyl)carbamate

Catalog No.
S699173
CAS No.
91419-50-0
M.F
C9H16N2O2
M. Wt
184.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butyl (3-cyanopropyl)carbamate

CAS Number

91419-50-0

Product Name

tert-Butyl (3-cyanopropyl)carbamate

IUPAC Name

tert-butyl N-(3-cyanopropyl)carbamate

Molecular Formula

C9H16N2O2

Molecular Weight

184.24 g/mol

InChI

InChI=1S/C9H16N2O2/c1-9(2,3)13-8(12)11-7-5-4-6-10/h4-5,7H2,1-3H3,(H,11,12)

InChI Key

HATNBHAMKDNLMC-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NCCCC#N

Canonical SMILES

CC(C)(C)OC(=O)NCCCC#N

Palladium-Catalyzed Synthesis of N-Boc-Protected Anilines

Specific Scientific Field: Organic Chemistry

Summary of the Application: “tert-Butyl (3-cyanopropyl)carbamate” is used in the palladium-catalyzed synthesis of N-Boc-protected anilines . This process is crucial in the field of organic chemistry, particularly in the synthesis of complex organic molecules.

Methods of Application or Experimental Procedures: While the exact procedures can vary, the general process involves the use of a palladium catalyst to facilitate the reaction between “tert-Butyl (3-cyanopropyl)carbamate” and aniline, resulting in the formation of N-Boc-protected anilines .

Results or Outcomes: The outcome of this process is the successful synthesis of N-Boc-protected anilines, which are important intermediates in the synthesis of various organic compounds .

Synthesis of Tetrasubstituted Pyrroles

Summary of the Application: “tert-Butyl (3-cyanopropyl)carbamate” is used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .

Methods of Application or Experimental Procedures: The exact procedures can vary, but the general process involves the reaction of “tert-Butyl (3-cyanopropyl)carbamate” with other reagents to form tetrasubstituted pyrroles .

Results or Outcomes: The outcome of this process is the successful synthesis of tetrasubstituted pyrroles, which are important compounds in organic chemistry, often used as building blocks in the synthesis of more complex molecules .

Synthesis of tert-butyl N-(3-cyanopropyl)carbamate

Summary of the Application: “tert-Butyl (3-cyanopropyl)carbamate” is synthesized for various applications in organic chemistry .

Methods of Application or Experimental Procedures: The exact procedures can vary, but the general process involves the reaction of certain reagents to form "tert-Butyl (3-cyanopropyl)carbamate" .

Results or Outcomes: The outcome of this process is the successful synthesis of “tert-Butyl (3-cyanopropyl)carbamate”, which can be used in various applications in organic chemistry .

Synthesis of tert-Butyl (3-cyanopropyl)(methyl)carbamate

Summary of the Application: “tert-Butyl (3-cyanopropyl)(methyl)carbamate” is synthesized for various applications in organic chemistry .

Methods of Application or Experimental Procedures: The exact procedures can vary, but the general process involves the reaction of certain reagents to form "tert-Butyl (3-cyanopropyl)(methyl)carbamate" .

Results or Outcomes: The outcome of this process is the successful synthesis of “tert-Butyl (3-cyanopropyl)(methyl)carbamate”, which can be used in various applications in organic chemistry .

Synthesis of tert-butyl N-(3-cyanopropyl)carbamate

Summary of the Application: “tert-Butyl N-(3-cyanopropyl)carbamate” is synthesized for various applications in organic chemistry .

Methods of Application or Experimental Procedures: The exact procedures can vary, but the general process involves the reaction of certain reagents to form "tert-Butyl N-(3-cyanopropyl)carbamate" .

Results or Outcomes: The outcome of this process is the successful synthesis of “tert-Butyl N-(3-cyanopropyl)carbamate”, which can be used in various applications in organic chemistry .

Tert-butyl (3-cyanopropyl)carbamate is a specialized chemical compound with the molecular formula C₈H₁₄N₂O₂ and a molecular weight of approximately 170.21 g/mol. It falls under the category of carbamates, which are esters or salts derived from carbamic acid. This compound features a tert-butyl group and a cyano-propyl moiety, contributing to its distinctive chemical properties and potential applications in organic synthesis and medicinal chemistry. The tert-butyl group provides steric hindrance, making it an effective protecting group for amines during synthetic processes .

Typical of carbamates. Its primary role in organic synthesis is as a protecting group for amines, allowing chemists to selectively modify other functional groups without affecting the amine functionality. The tert-butyl group can be cleaved under acidic conditions, typically using trifluoroacetic acid, which releases carbon dioxide and tert-butanol . The cyano group in this compound can also engage in nucleophilic substitution reactions, making it versatile for further transformations in synthetic pathways.

While tert-butyl (3-cyanopropyl)carbamate itself does not exhibit inherent biological activity, its structural features allow it to serve as a bioisostere for natural amino acids such as cysteine. This property enables it to mimic certain biological interactions, which can be useful in probing protein functions and interactions. By incorporating this compound into peptides, researchers can investigate the role of cysteine in various biochemical processes and potentially develop new therapeutic agents targeting specific proteins or pathways.

The synthesis of tert-butyl (3-cyanopropyl)carbamate typically involves straightforward steps that may include the reaction of tert-butyl carbamate with appropriate cyanoalkylating agents. A common method includes:

  • Reagents: Tert-butyl carbamate and a suitable cyanoalkyl halide (like 3-bromopropionitrile).
  • Reaction Conditions: The reaction is generally conducted under basic conditions to facilitate nucleophilic substitution.
  • Purification: The product can be purified using standard techniques such as recrystallization or column chromatography.

The specific conditions may vary depending on the desired yield and purity of the final product.

Tert-butyl (3-cyanopropyl)carbamate has several applications in organic chemistry and medicinal chemistry:

  • Protecting Group: It is primarily used as a protecting group for amines during peptide synthesis, allowing selective reactions on other functional groups without interference from the amine.
  • Synthetic Intermediates: The compound serves as an intermediate in the synthesis of more complex molecules, particularly those that require functionalization at the cyano position.
  • Research Tool: Its ability to mimic cysteine makes it useful in biochemical research for studying protein interactions and functions .

Research involving tert-butyl (3-cyanopropyl)carbamate often focuses on its role in protein-protein interactions. By attaching this compound to specific amino acid residues within proteins, scientists can gain insights into binding regions critical for protein function. Such studies can help elucidate mechanisms underlying various biological processes and may lead to the development of novel therapeutic strategies targeting specific protein interactions.

Tert-butyl (3-cyanopropyl)carbamate shares structural similarities with several other carbamates, each exhibiting unique features that differentiate them:

Compound NameMolecular FormulaUnique Features
Tert-butyl carbamateC₅H₁₁NO₂Lacks cyanoethyl group; simpler structure
Tert-butyl N-(2-aminoethyl)carbamateC₈H₁₈N₂O₂Contains an amino group instead of a cyano group
Tert-butyl N-(2-cyanoethyl)carbamateC₈H₁₄N₂O₂Similar structure but with a different cyano position
Tert-butyl N-(3-cyanopropyl)carbamateC₈H₁₄N₂O₂Unique due to its specific cyano-propyl substituent

The unique feature of tert-butyl (3-cyanopropyl)carbamate lies in its specific cyano-propyl substituent, which may confer distinct reactivity patterns and biological properties compared to other similar compounds. Its ability to participate in diverse chemical transformations while serving as an effective protecting group makes it particularly valuable in synthetic organic chemistry .

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Dates

Last modified: 08-15-2023

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